

# Discovery and Synthesis of SBI-553: A Technical Guide

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**SBI-553** is a novel, potent, and brain-penetrant small molecule that acts as a  $\beta$ -arrestin biased positive allosteric modulator (PAM) of the neurotensin receptor 1 (NTSR1).[1][2] Its unique mechanism of action, which selectively potentiates  $\beta$ -arrestin signaling while antagonizing the canonical Gq protein pathway, has positioned it as a promising therapeutic candidate for central nervous system (CNS) disorders, particularly in the realms of addiction and pain, without the side effects associated with balanced NTSR1 agonists.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of **SBI-553**, presenting key data in a structured format and detailing the experimental protocols for its evaluation.

## **Discovery and Rationale**

The development of **SBI-553** stemmed from an optimization campaign of a quinazoline-based lead compound, ML314.[5] While ML314 demonstrated  $\beta$ -arrestin bias and in vivo activity, it suffered from low oral bioavailability (<5%). The goal was to improve both the potency and pharmacokinetic profile to yield a more drug-like candidate with good CNS penetration. This effort led to the discovery of **SBI-553** (also referred to as compound 18 in some literature), which exhibited a 10-fold improvement in potency and significantly enhanced oral bioavailability.



**SBI-553** was identified through a high-content screening (HCS) assay for  $\beta$ -arrestin translocation. It acts as an allosteric modulator, binding to an intracellular pocket of NTSR1 rather than the orthosteric site where the endogenous ligand neurotensin (NT) binds. This allosteric binding enhances the affinity of neurotensin for the receptor and selectively stabilizes a receptor conformation that favors  $\beta$ -arrestin recruitment and subsequent signaling, while simultaneously preventing the coupling and activation of the Gq/11 protein. This biased signaling is crucial as the Gq pathway is implicated in the undesirable side effects of NTSR1 activation, such as hypothermia and hypotension.

## Synthesis of SBI-553

The synthesis of **SBI-553** follows a multi-step route starting from a substituted carboxylic acid. A representative synthetic scheme is outlined below.

### **Experimental Protocol: Synthesis of SBI-553**

A representative synthesis involves the following key steps:

- Acid Chloride Formation: A substituted carboxylic acid (9) is converted to its corresponding acid chloride.
- Amide Formation: The acid chloride is reacted with a 2-cyanoaniline (11) to form the intermediate amide (12).
- Quinazoline Cyclization: Intermediate 12 undergoes cyclization under basic conditions to form the quinazoline core (13).
- Introduction of Amino Side Chain: The amino side chain (14) is introduced via a coppercatalyzed coupling reaction to yield intermediate 15.
- Methylation: Reductive alkylation is used to methylate the amino group, resulting in intermediate 16.
- Final Coupling: Intermediate 16 is coupled with a substituted piperidine (17) to yield the final product, **SBI-553** (18).



Note: For detailed, step-by-step synthetic procedures, including specific reagents, solvents, and reaction conditions, please refer to the supporting information of Pinkerton et al., J Med Chem, 2019.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **SBI-553** from various in vitro and in vivo studies.

Table 1: In Vitro Activity of SBI-553

Parameter	Species	Value Value	Assay	Reference
EC50	Human	0.14 μΜ	[125I]-NT Binding Augmentation	
EC50	Human	0.34 μΜ	β-arrestin Recruitment	
Binding Affinity (Kd)	Rat	2.3 nM (NT alone) vs. 0.67 nM (NT + SBI- 553)	[3H]NTS Radioligand Binding	
Binding Affinity (Kd)	Human	2.14 nM (NT alone) vs. 0.92 nM (NT + SBI- 553)	[3H]NTS Radioligand Binding	
Gq Activation	Human	No activity	Calcium Flux / IP3 Generation	_

**Table 2: Pharmacokinetic Properties of SBI-553** 



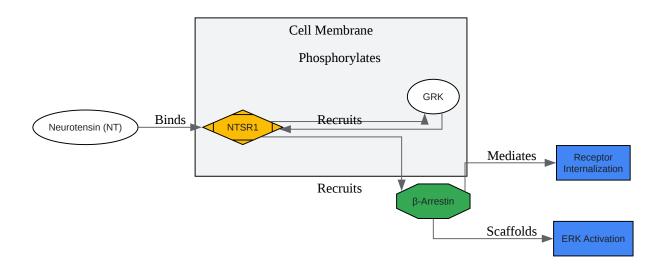
Species	Dose (IV)	Dose (PO)	T1/2 (IV, h)	T1/2 (PO, h)	Oral Bioavail ability (%)	Brain:Pl asma Ratio (1h post- dose)	Referen ce
Mouse	5 mg/kg	30 mg/kg	6.16	5.28	~50	0.54	
Rat	5 mg/kg	30 mg/kg	7.02	2.23	~50	0.98	•

# Signaling Pathways and Experimental Workflows Signaling Pathway Diagrams

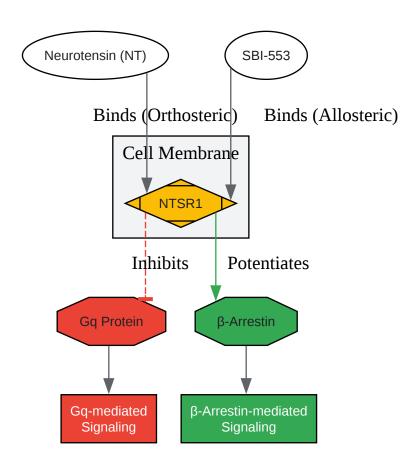
The unique mechanism of **SBI-553** involves selectively modulating the downstream signaling of NTSR1. The following diagrams illustrate the canonical Gq pathway, the  $\beta$ -arrestin pathway, and how **SBI-553** biases the signaling towards the latter.



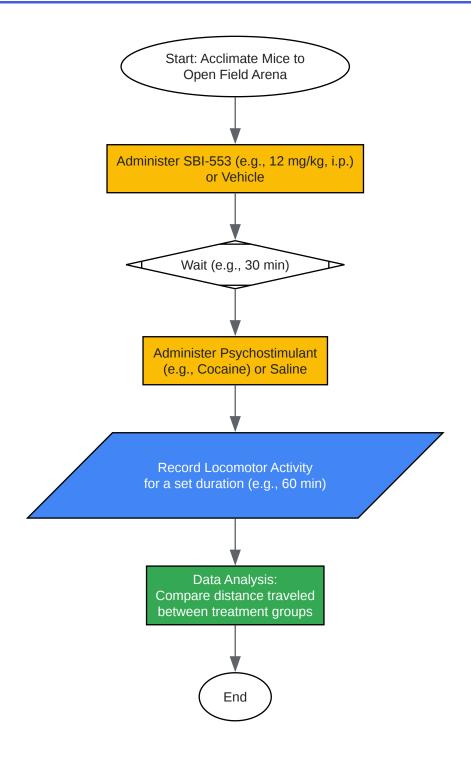












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